Cas no 2287319-04-2 (7-bromo-4-methoxy-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole)

7-Bromo-4-methoxy-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a bromo group at the 7-position and a methoxy group at the 4-position. The 1-position is functionalized with a (1-methylpyrrolidin-3-yl)methyl moiety, enhancing its potential as a versatile intermediate in medicinal chemistry and organic synthesis. The bromo substituent offers reactivity for cross-coupling reactions, while the methoxy group contributes to electronic modulation. The pyrrolidine ring introduces a basic nitrogen, which may improve solubility and binding affinity in biological systems. This compound is particularly valuable for researchers exploring novel pharmacophores or designing targeted molecular probes. Its well-defined structure and functional group diversity make it a useful building block for drug discovery and chemical biology applications.
7-bromo-4-methoxy-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole structure
2287319-04-2 structure
Product name:7-bromo-4-methoxy-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole
CAS No:2287319-04-2
MF:C13H17BrN4O
MW:325.204281568527
CID:6599716
PubChem ID:165976139

7-bromo-4-methoxy-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole Chemical and Physical Properties

Names and Identifiers

    • 7-bromo-4-methoxy-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole
    • 2287319-04-2
    • EN300-6749256
    • Inchi: 1S/C13H17BrN4O/c1-17-6-5-9(7-17)8-18-13-10(14)3-4-11(19-2)12(13)15-16-18/h3-4,9H,5-8H2,1-2H3
    • InChI Key: IYZFURGXDRERDQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2=C1N(CC1CN(C)CC1)N=N2)OC

Computed Properties

  • Exact Mass: 324.05857g/mol
  • Monoisotopic Mass: 324.05857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.2Ų

7-bromo-4-methoxy-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6749256-0.05g
7-bromo-4-methoxy-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole
2287319-04-2 95.0%
0.05g
$768.0 2025-03-13
Enamine
EN300-6749256-0.5g
7-bromo-4-methoxy-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole
2287319-04-2 95.0%
0.5g
$877.0 2025-03-13
Enamine
EN300-6749256-10.0g
7-bromo-4-methoxy-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole
2287319-04-2 95.0%
10.0g
$3929.0 2025-03-13
Enamine
EN300-6749256-0.25g
7-bromo-4-methoxy-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole
2287319-04-2 95.0%
0.25g
$840.0 2025-03-13
Enamine
EN300-6749256-5.0g
7-bromo-4-methoxy-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole
2287319-04-2 95.0%
5.0g
$2650.0 2025-03-13
Enamine
EN300-6749256-0.1g
7-bromo-4-methoxy-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole
2287319-04-2 95.0%
0.1g
$804.0 2025-03-13
Enamine
EN300-6749256-1.0g
7-bromo-4-methoxy-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole
2287319-04-2 95.0%
1.0g
$914.0 2025-03-13
Enamine
EN300-6749256-2.5g
7-bromo-4-methoxy-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole
2287319-04-2 95.0%
2.5g
$1791.0 2025-03-13

Additional information on 7-bromo-4-methoxy-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole

7-Bromo-4-Methoxy-1-[ (1-Methylpyrrolidin-3-Yl )Methyl ] -1H -1,2,3-Benzotriazole: A Comprehensive Overview

The compound 7-bromo-4-methoxy-1-[ (1-methylpyrrolidin-3-yllmethyl ] -1H -1,2,3-benzotriazole (CAS No: 2287319-04-2) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of material science and pharmacology. This compound belongs to the class of benzotriazoles, which are known for their versatile applications in various industries due to their unique chemical properties.

The molecular structure of 7-bromo-4-methoxy...benzotriazole is characterized by a benzene ring fused with a triazole ring system. The presence of bromine at the 7-position and a methoxy group at the 4-position introduces significant electronic effects, which influence its reactivity and stability. Additionally, the substituent at the 1-position—a methylpyrrolidine group—adds complexity to the molecule and potentially enhances its solubility and bioavailability.

Recent studies have highlighted the potential of this compound in advanced materials science applications. For instance, researchers have explored its use as a stabilizer in high-performance polymers due to its ability to inhibit oxidative degradation processes. The bromine atom in the molecule acts as an effective electron-withdrawing group, which can modulate the electronic properties of the polymer matrix and improve its thermal stability.

In the realm of pharmacology, 7-bromo...benzotriazole has shown promise as a lead compound for drug development. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory and anticancer drug design. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, suggesting its potential as a targeted therapeutic agent.

The synthesis of 7-bromo...benzotriazole involves a multi-step process that includes nucleophilic aromatic substitution and ring-closing reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production pathways for this compound, aligning with current green chemistry principles.

Moreover, computational chemistry studies have provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the methylpyrrolidine substituent significantly influences the molecule's π-electron distribution, enhancing its ability to participate in hydrogen bonding and π–π interactions—key factors in its biological activity.

In conclusion, 7-bromo...benzotriazole (CAS No: 2287319-04-2) stands out as a multifaceted compound with promising applications across diverse scientific domains. Its unique chemical structure and tunable properties make it an intriguing subject for further research and development.

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